1-(4-Methylpyridin-2-yl)-1,4-diazepane
Description
The exact mass of the compound this compound is 191.142247555 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-3-5-13-11(9-10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWZRXHPJTOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallography of 1,4-Diazepane Derivatives
X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystal. For 1,4-diazepane derivatives, this method elucidates the conformation of the seven-membered ring, the orientation of substituents, and the nature of intermolecular interactions that dictate the crystal packing.
While a crystal structure for "1-(4-Methylpyridin-2-yl)-1,4-diazepane" is not publicly available, analysis of related 1,4-diazepane derivatives provides significant insights into the expected molecular geometry. The seven-membered 1,4-diazepane ring is flexible and can adopt several low-energy conformations, with the chair and twist-chair forms being most common.
In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the 1,4-diazepane ring adopts a chair conformation. nih.gov Similarly, the parent unsubstituted 1,4-diazepane (homopiperazine) is observed to exist in a pseudo-chair conformation in its crystalline state. mdpi.com Puckering parameters, such as those determined for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one (Q_T = 0.721(2) Å, q2 = 0.259(2) Å, q3 = 0.673(2) Å), quantitatively describe the degree and nature of the ring's non-planarity. nih.gov
Torsional angles are critical in defining the ring's conformation. For instance, in the structure of homopiperazine (B121016), the N–C–C–N torsion angle is 58.2(4)°, indicative of a near-ideal chair-type conformation at that end of the molecule. researchgate.net The specific substitution pattern and the presence of the 4-methylpyridin-2-yl group in the target compound are expected to influence these angles, potentially favoring a particular conformer to minimize steric hindrance.
Table 1: Selected Bond Lengths and Angles in 1,4-Diazepane Derivatives
| Parameter | Homopiperazine mdpi.comresearchgate.net | 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.gov |
| N1–C2 Bond Length (Å) | 1.455(5) | - |
| C2–C3 Bond Length (Å) | 1.481(5) | - |
| N1–C7 Bond Length (Å) | 1.470(5) | - |
| C2–N1–C7 Angle (°) | 112.0(3) | - |
| N1–C2–C3 Angle (°) | 114.9(4) | - |
| Dihedral Angle (Benzene rings) (°) | - | 63.0(4) |
| Dihedral Angle (Diazepane plane and Chlorophenyl ring at C2) (°) | - | 88.1(1) |
| Dihedral Angle (Diazepane plane and Chlorophenyl ring at C7) (°) | - | 82.7(3) |
Data for homopiperazine corresponds to the unsubstituted 1,4-diazepane ring. Data for the substituted diazepan-5-one illustrates the influence of substituents on the ring geometry.
In the solid state, molecules of 1,4-diazepane derivatives are organized in a specific three-dimensional lattice, stabilized by various intermolecular forces. Hydrogen bonding is a prominent interaction, particularly involving the secondary amine proton of the diazepane ring. In the crystal structure of homopiperazine, each NH group acts as both a hydrogen-bond donor and acceptor, leading to a complex network structure. mdpi.com For "this compound," the pyridine (B92270) nitrogen atom can also act as a hydrogen bond acceptor.
In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, molecules form dimers through intermolecular N—H⋯O hydrogen bonds, creating R²₂(8) graph-set motifs. nih.gov The packing of these molecules is further influenced by van der Waals forces and, in some cases, π–π stacking interactions between aromatic rings, as confirmed by Hirshfeld surface analysis in related heterocyclic systems. mdpi.com The arrangement of molecules in the crystal lattice is crucial as it can affect the material's physical properties.
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the structure of newly synthesized compounds and for studying their properties in solution.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For "this compound," ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its constitution.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the 4-methylpyridine (B42270) ring and the methylene (B1212753) protons of the 1,4-diazepane ring. The aromatic protons of the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns confirming the 2,4-disubstitution. The methyl group protons on the pyridine ring would likely appear as a singlet around δ 2.3-2.5 ppm. chemicalbook.com The protons on the diazepane ring would show complex multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) due to spin-spin coupling between adjacent non-equivalent methylene groups.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), while the methyl carbon would be found at a higher field (δ ~20 ppm). The methylene carbons of the diazepane ring would appear in the aliphatic region (δ 40-60 ppm). mdpi.com The non-decoupled ¹³C spectrum of the parent homopiperazine shows ¹J(C-H) coupling constants of approximately 132.6 Hz for the C-N carbons and 124.3 Hz for the C-C-C carbon, which are characteristic values. mdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed for the unequivocal assignment of all proton and carbon signals. nih.gov
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | - |
| Pyridine-CH₃ | 2.3 - 2.5 | ~20 |
| Diazepane-CH₂-N(Py) | 3.5 - 4.0 | 50 - 60 |
| Diazepane-CH₂-CH₂ | 2.5 - 3.0 | 40 - 50 |
| Diazepane-CH₂-NH | 2.8 - 3.5 | 45 - 55 |
| Pyridine-C | - | 120 - 160 |
These are estimated ranges based on data for 4-methylpyridine chemicalbook.com and 1,4-diazepane (homopiperazine). mdpi.com The exact values will depend on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a key step in confirming the identity of a synthesized compound like "this compound".
For this compound (molecular formula C₁₁H₁₇N₃), HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺, with high precision (typically to within 5 ppm). The experimentally determined exact mass would then be compared to the theoretically calculated mass for the proposed formula, providing strong evidence for the correct structure. The high resolving power of modern mass spectrometers is essential to distinguish the analyte from potential isobaric interferences, which is particularly important when analyzing samples from complex matrices. c13nmr.at The fragmentation pattern observed in the mass spectrum can also offer additional structural information, although detailed fragmentation analysis is more commonly performed with tandem mass spectrometry (MS/MS). mdpi.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrational modes of the molecule's bonds can be determined. The spectrum of this compound is primarily an overlay of the features from the 4-methylpyridine and the 1,4-diazepane moieties.
The 4-methylpyridine ring contributes several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp to medium absorption bands between 1600 cm⁻¹ and 1400 cm⁻¹. The presence of the methyl group is confirmed by C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.
The 1,4-diazepane ring introduces distinct spectral features. The most notable is the N-H stretching vibration of the secondary amine, which typically appears as a medium to weak band in the 3350-3310 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) groups in the diazepane ring are found between 2950 cm⁻¹ and 2850 cm⁻¹. The C-N stretching vibrations of the aliphatic amines in the diazepane ring are expected in the 1250-1020 cm⁻¹ region. The substitution pattern on the diazepane ring, specifically the attachment of the pyridinyl group to one of the nitrogen atoms, will influence the precise position and intensity of these peaks. For instance, IR data for related N-substituted azetidine (B1206935) carboxamides show characteristic amide and C-N stretching bands. mdpi.com
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 |
| Methyl Group | C-H Stretch | 2960 - 2850 |
| Methyl Group | C-H Bend | ~1450, ~1375 |
| Diazepane Ring (secondary amine) | N-H Stretch | 3350 - 3310 |
| Diazepane Ring | Aliphatic C-H Stretch | 2950 - 2850 |
Conformational Dynamics of the Seven-Membered Diazepane Ring
The seven-membered 1,4-diazepane ring is inherently flexible and non-planar, capable of adopting several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, the diazepane ring can exist as a mixture of rapidly interconverting conformers, including chair, boat, and twist-boat forms. nih.gov The presence of two nitrogen atoms and substituents significantly influences the conformational landscape.
Puckering Analysis and Preferred Conformations
The precise shape of the non-planar diazepane ring can be described using puckering parameters, as defined by Cremer and Pople. These parameters quantify the degree and type of puckering. For a seven-membered ring, the analysis involves several puckering coordinates (e.g., q₂, q₃) and phase angles (e.g., φ₂, φ₃) that describe the out-of-plane atomic displacements.
Studies on related 1,4-diazepane derivatives have shown that the chair conformation is often a stable form. For example, a crystallographic study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one confirmed a chair conformation for the diazepane ring, with specific puckering parameters of Q_T = 0.721 Å, q₂ = 0.259 Å, and q₃ = 0.673 Å. nih.gov However, computational and NMR studies on other N,N-disubstituted-1,4-diazepanes have indicated that a twist-boat conformation can be the low-energy form, particularly when intramolecular interactions are possible. nih.gov For this compound, the preferred conformation will be a balance between minimizing torsional strain and steric hindrance. The molecule likely exists in equilibrium between a pseudo-chair and a twist-boat conformation, with the exact preference depending on the conditions.
Table 2: Example Puckering Parameters for a Substituted 1,4-Diazepane Ring in a Chair Conformation nih.gov
| Puckering Parameter | Description | Reported Value (Å or °) |
|---|---|---|
| Q_T | Total puckering amplitude | 0.721 Å |
| q₂ | Puckering coordinate | 0.259 Å |
| q₃ | Puckering coordinate | 0.673 Å |
| φ(2) | Phase angle | -157.2 ° |
Influence of Substituents on Ring Flexibility
The substitution of the 4-methylpyridin-2-yl group onto one of the nitrogen atoms of the 1,4-diazepane ring has a profound effect on the ring's flexibility and conformational preference. The nature of the substituent at the nitrogen atom can significantly alter the energy barrier for ring inversion. nih.gov
The 4-methylpyridin-2-yl group is a bulky, aromatic substituent. Its placement will be governed by the need to minimize steric interactions. In a chair-like conformation, large substituents typically favor an equatorial position to avoid destabilizing 1,3-diaxial interactions. nih.gov Therefore, it is highly probable that the 4-methylpyridin-2-yl group occupies a pseudo-equatorial position on the diazepane ring.
Furthermore, the presence of the aromatic pyridine ring introduces the possibility of intramolecular π-stacking interactions, which has been observed in other N,N-disubstituted-1,4-diazepane antagonists and can stabilize a twist-boat conformation. nih.gov The electronic properties of the substituent also play a role; both electron-donating and electron-withdrawing groups on aryl substituents have been shown to be compatible with the diazepine (B8756704) ring structure, though they can affect reaction rates for synthesis. nih.gov The flexibility of the diazepane ring in this compound is thus a dynamic feature, influenced by the steric bulk and electronic nature of the pyridinyl substituent, which dictates the equilibrium between different low-energy conformations.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Methylpyridine |
| 1,4-Diazepane |
| Cyclohexane |
Computational Chemistry and Molecular Modeling Studies
De Novo Drug Design Approaches Utilizing Diazepane Scaffolds
De novo drug design aims to construct novel molecules from scratch, either by assembling small molecular fragments or by iteratively growing a molecule within the active site of a target protein. nih.gov The diazepine (B8756704) scaffold is an attractive starting point for these methods due to its prevalence in biologically active compounds and its favorable structural characteristics. nih.govresearchgate.netsemanticscholar.org Computational approaches that leverage this scaffold can explore a broad chemical space to identify novel compounds with desired pharmacological properties. nih.govresearchgate.net
A recent study successfully employed a combination of advanced computational techniques to identify novel inhibitors for the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov This work highlighted the utility of the diazepane scaffold in generating potent inhibitors. The process began with a deep generative model that was trained and optimized to produce molecules with specific desired attributes, leading to the identification of a promising diazepane-based hit. nih.gov
Deep Reinforcement Learning for Compound Generation
Deep Reinforcement Learning (DRL) is a sophisticated machine learning technique that has revolutionized de novo drug design. nih.govarxiv.org The DRL framework, such as the ReLeaSE (Reinforcement Learning for Structural Evolution) method, typically involves two key components: a generative model and a predictive model or scoring function. researchgate.netarxiv.orggithub.ioresearchgate.net
Generative Model: This is often a deep neural network trained on a large dataset of known molecules (represented, for example, as SMILES strings) to learn the rules of chemical structure and syntax. nih.gov It acts as an "agent," proposing new molecular structures.
Predictive Model/Scoring Function: This component acts as a "critic," evaluating the molecules generated by the agent based on desired properties (e.g., binding affinity, drug-likeness). researchgate.net It provides a reward or penalty, which is used to update the generative model's parameters through a reinforcement learning algorithm. bohrium.com This iterative process biases the generation towards molecules with improved properties. nih.govarxiv.org
In the context of discovering novel SARS-CoV-2 Mpro inhibitors, a deep generative model (DGM) was optimized using reinforcement learning. nih.gov The model was initially trained on a vast collection of known Mpro inhibitors to learn the relevant chemical space. Subsequently, the DGM was fine-tuned to prioritize molecules that not only contained privileged fragments but also aligned well with three-dimensional structural requirements of the target's active site. nih.gov This strategy led to the generation of several novel chemical series, including a potent diazepane series, demonstrating the power of DRL to create targeted molecular libraries from specific scaffolds. nih.gov
3D Pharmacophore and Shape-Based Alignment
While DRL can generate vast numbers of novel molecules, ensuring these molecules have the correct three-dimensional geometry to interact with a biological target is crucial. This is achieved by incorporating 3D structural information into the design process through techniques like pharmacophore modeling and shape-based alignment. youtube.comyoutube.com
A 3D pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to bind to a specific target. core.ac.uk These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, arranged in a specific 3D geometry. core.ac.ukresearchgate.net By using a pharmacophore model as a filter or a scoring function, computational methods can prioritize generated molecules that possess the correct arrangement of interaction points. nih.govresearchgate.netchemrxiv.org
The table below summarizes the inhibitory activity of a key compound from the optimized diazepane series against SARS-CoV-2 Mpro.
| Compound ID | Scaffold | Target | IC50 (µM) |
| 1 | Diazepane | SARS-CoV-2 Mpro | 1.3 |
This interactive table is based on data from reference nih.gov.
This integrated computational approach, combining the creative power of deep reinforcement learning with the structural precision of 3D pharmacophore and shape-based methods, exemplifies a powerful strategy for leveraging scaffolds like diazepane in the de novo design of novel and potent therapeutic agents.
Reactivity and Chemical Transformations of the Diazepane Core
Nucleophilic Acyl Substitution Reactions of Diazepane Carboxylates
The secondary amine of the 1,4-diazepane ring in 1-(4-Methylpyridin-2-yl)-1,4-diazepane can be readily acylated to form various diazepane carboxylates. These derivatives are important intermediates in the synthesis of more complex molecules. The reactivity of these carboxylates is dominated by nucleophilic acyl substitution, a class of reactions where a nucleophile displaces a leaving group on a carbonyl carbon. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq This two-step addition-elimination mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
The general reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is well-established. uomustansiriyah.edu.iq The rate and success of these reactions depend on the nature of the nucleophile and the leaving group. libretexts.org In the context of a diazepane carboxylate, such as an ester or an amide derivative of this compound, the diazepane moiety itself can influence the reaction through steric and electronic effects.
Table 1: Illustrative Examples of Nucleophilic Acyl Substitution Reactions of a Generic 1,4-Diazepane-1-carboxylate
| Carboxylate Derivative | Nucleophile | Product | Reaction Conditions |
| Methyl 4-(4-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate | Ammonia (B1221849) | 4-(4-Methylpyridin-2-yl)-1,4-diazepane-1-carboxamide | Heat |
| Ethyl 4-(4-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate | Sodium methoxide | Methyl 4-(4-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate | Methanol |
| 4-(4-Methylpyridin-2-yl)-1,4-diazepane-1-carbonyl chloride | Ethanol | Ethyl 4-(4-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate | Pyridine (B92270) |
Note: This table presents hypothetical reactions based on general principles of nucleophilic acyl substitution to illustrate the expected reactivity.
Hydrogenation and Oxidation Reactions of the Diazepane Ring
The 1,4-diazepane ring is a saturated heterocyclic system, but it can undergo oxidation reactions. The nitrogens of the diazepane ring can be oxidized to form N-oxides, and in some cases, the ring itself can be dehydrogenated to introduce unsaturation, though this is less common for the fully saturated diazepane ring compared to its partially saturated or benzo-fused analogs. nih.gov
Conversely, while the diazepane ring is already saturated, the attached pyridine ring can be hydrogenated. The catalytic hydrogenation of pyridine and its derivatives to form piperidines is a well-known transformation. wikipedia.orgacs.org This reaction is typically carried out using catalysts such as nickel, cobalt, or ruthenium at elevated temperatures and pressures. wikipedia.org The hydrogenation of the pyridine ring in this compound would yield 1-(4-Methylpiperidin-2-yl)-1,4-diazepane. The conditions for this reaction would need to be carefully controlled to avoid cleavage of the C-N bonds in the diazepane ring.
Partial reduction of the pyridine ring to dihydropyridines is also possible under milder conditions, for instance, using lithium aluminum hydride. wikipedia.org
Coordination Chemistry Involving Pyridine Nitrogen and Diazepane Nitrogens
The presence of three nitrogen atoms—two in the diazepane ring and one in the pyridine ring—makes this compound an excellent multidentate ligand for coordination with metal ions. lookchem.comosti.govrsc.org The coordination behavior can be complex, with the potential for the ligand to act as a bidentate or tridentate ligand, depending on the metal ion, the solvent, and the reaction conditions.
The pyridine nitrogen, being part of an aromatic system, is generally less basic than the aliphatic nitrogens of the diazepane ring. However, it is a good σ-donor and can readily coordinate to a wide range of transition metals. The diazepane ring can adopt various conformations, which allows for flexibility in the formation of chelate rings with metal ions. This conformational flexibility can influence the stability and geometry of the resulting metal complexes. researchgate.net
Research on similar pyridyl-functionalized diazepane ligands has shown their ability to form stable complexes with various metals, including copper(II) and lanthanides. osti.gov These complexes can exhibit interesting magnetic and photoluminescent properties. osti.gov
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Coordinated Nitrogens | Potential Metal Ions |
| Bidentate | Pyridine-N, Diazepane-N1 | Cu(II), Zn(II), Ni(II) |
| Bidentate | Diazepane-N1, Diazepane-N4 | Pd(II), Pt(II) |
| Tridentate | Pyridine-N, Diazepane-N1, Diazepane-N4 | Ru(II), Fe(II), Co(II) |
Note: This table illustrates potential coordination modes based on the structure of the ligand and known coordination chemistry of similar molecules.
Electrophilic Aromatic Substitution on Pyridine and Other Aromatic Moieties
The pyridine ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. However, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.orgyoutube.com Electrophilic substitution on pyridine itself is often difficult and requires harsh conditions. wikipedia.orgyoutube.com
The position of substitution on the pyridine ring is influenced by the existing substituents. The 2-diazepanyl group is an amino-type substituent and is activating and ortho-, para-directing. The 4-methyl group is also activating and ortho-, para-directing. Therefore, electrophilic attack is expected to occur at the positions ortho and para to these activating groups. Given the positions of the existing substituents, the most likely positions for electrophilic attack are C-3, C-5, and C-6 of the pyridine ring.
To enhance the reactivity of the pyridine ring towards electrophilic substitution, it is often converted to its N-oxide. wikipedia.org The N-oxide is more reactive and directs incoming electrophiles to the 2- and 4-positions. wikipedia.org Subsequent deoxygenation can then yield the substituted pyridine.
Rearrangement Reactions Involving the Diazepane Scaffold
The 1,4-diazepane ring is generally stable, but under certain conditions, it can undergo rearrangement reactions. These rearrangements can be promoted by acid or base and can lead to ring contraction or expansion, or to the formation of fused heterocyclic systems. For example, rearrangements of related 1,4-benzodiazepines have been reported.
While specific rearrangement reactions for this compound are not extensively documented in the literature, related heterocyclic systems are known to undergo such transformations. For instance, some 2,7-naphthyridine (B1199556) derivatives with a cyclic amine at the C-1 position can undergo rearrangement in the presence of a primary amine. nih.gov Given the structural similarities, it is conceivable that under specific conditions, the this compound scaffold could participate in analogous rearrangements.
Applications in Advanced Chemical Synthesis
1-(4-Methylpyridin-2-yl)-1,4-diazepane as a Versatile Building Block in Complex Molecule Synthesis
In principle, the structure of this compound suggests its utility as a versatile building block. The 1,4-diazepane ring is a recognized "privileged structure" in medicinal chemistry, known for its conformational flexibility that allows it to interact with a variety of biological targets. The pyridine (B92270) ring, a common heterocycle in pharmaceuticals, can be modified at various positions to tune the electronic and steric properties of the molecule. However, a thorough review of scientific databases indicates a lack of specific studies that utilize this compound as a starting material for the synthesis of more complex molecular architectures. The reactivity of similar heterocyclic systems, such as 1,4-dithianes, has been explored as C2-synthons in the controlled synthesis of carbon-carbon bonds, highlighting the potential for such heterocyclic building blocks in constructing intricate molecular frameworks. ktu.edu
Precursors for Macrocyclic Ligands and Coordination Complexes
The 1,4-diazepane platform is a valuable scaffold for the construction of multidentate chelating ligands for coordination chemistry. The two nitrogen atoms of the diazepine (B8756704) ring can be functionalized with various coordinating groups to create ligands that can bind to a range of metal ions. Pyridine-containing macrocycles are of particular interest due to the stable coordination environment they provide for metal complexes. The synthesis of such macrocyclic ligands often involves the reaction of a diamine, such as 1,4-diazepane, with functionalized pyridine derivatives. While there are reports on the synthesis and coordination chemistry of ligands based on a 1,4-diazepane platform functionalized with other pyridyl-containing fragments, specific use of this compound as a precursor for macrocyclic ligands is not explicitly detailed in the available literature.
Synthesis of Privileged Structures in Medicinal Chemistry Research
The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The diazepine ring system is considered a privileged scaffold due to its presence in numerous biologically active compounds. Diazepine-based compounds have been investigated for a wide array of therapeutic applications, acting as enzyme inhibitors and receptor modulators. For instance, 1,4-benzodiazepine-2,5-diones, which can be synthesized from amino acids, have shown promising anti-tubercular activity. The versatility of the diazepine scaffold makes it an attractive starting point for the development of new therapeutic agents. While the 1,4-diazepane moiety is a key component of many privileged structures, there is no specific research that highlights the synthesis of such structures directly from this compound. nih.gov
Mechanistic Insights into Biological Target Interactions Excluding Clinical Outcomes
Interaction with Neurotransmitter Systems and Receptors
The diazepine (B8756704) scaffold, a core component of 1-(4-Methylpyridin-2-yl)-1,4-diazepane, is a well-established pharmacophore known for its interaction with neurotransmitter receptors, particularly in the central nervous system. While detailed studies on this compound itself are limited, the broader class of 1,4-diazepines is recognized for its ability to modulate G-protein coupled receptors (GPCRs). For instance, certain diazepine derivatives have been explored as ligands for melanocortin receptors, demonstrating the versatility of this chemical structure in targeting neurotransmitter systems. nih.gov The interaction typically involves the diazepine ring and its substituents fitting into specific binding pockets on the receptor, leading to conformational changes that trigger or inhibit downstream signaling pathways. nih.gov
Allosteric Modulation Mechanisms of G-Protein Coupled Receptors (e.g., mGluR2)
The compound this compound has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds.
As a PAM, this compound does not activate the mGluR2 receptor on its own but enhances the receptor's response to glutamate. This modulation is achieved by inducing a conformational change in the receptor that can increase the affinity of glutamate for its binding site or improve the efficacy of receptor signaling upon glutamate binding. nih.govresearchgate.net The pyridylmethylsulfonamide class of compounds, to which derivatives of this compound are related, has been shown to shift the potency of glutamate by potentiating its effect. researchgate.net This potentiation is specific to the mGluR2 subtype, with the transmembrane region of the receptor being critical for this interaction. researchgate.net Structural studies of mGluRs reveal that allosteric modulators bind within the 7-transmembrane domain, a common feature for this class of GPCRs. nih.gov
Enzyme Inhibition Mechanisms
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics. Mpro is a cysteine protease that cleaves viral polyproteins into functional units. nih.govdigitellinc.com Inhibitors of Mpro can act through either covalent or non-covalent mechanisms. nih.gov While specific studies on this compound are not detailed in the provided results, the general mechanism for inhibitors involves binding to the active site of the enzyme, preventing the processing of the polyprotein and thus halting viral replication. nih.govnih.gov The active site of Mpro has specific subsites (S1, S2, S4) that accommodate the amino acid residues of the substrate, and effective inhibitors are designed to interact with these pockets. digitellinc.com
Factor Xa Inhibition and Active Site Interactions (e.g., S4 aryl-binding domain)
Information regarding the direct inhibition of Factor Xa by this compound is not available in the provided search results.
PRMT5-Substrate Adaptor Interaction Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes through the methylation of arginine residues on proteins. nih.gov Its activity is often dependent on its interaction with substrate adaptor proteins (SAPs) like pICln and Riok1. nih.govnih.gov These adaptors mediate the binding of PRMT5 to its substrates.
A novel therapeutic strategy involves inhibiting the interaction between PRMT5 and its SAPs. Small molecules have been developed that bind to the interface where the PRMT5 binding motif (PBM) of the adaptor protein would normally dock. nih.gov By occupying this site, the inhibitor prevents the formation of the functional PRMT5-SAP complex, thereby selectively blocking the methylation of a subset of PRMT5 substrates. nih.gov This approach offers a more targeted inhibition compared to catalytic inhibitors that block all PRMT5 activity, potentially leading to a wider therapeutic window. nih.gov One such class of inhibitors acts by forming a covalent bond with a cysteine residue within the PBM-binding groove of PRMT5. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer drugs.
DHFR inhibitors are typically folate analogues that act as competitive inhibitors, binding to the active site of the enzyme with high affinity. The selectivity of these inhibitors for bacterial versus mammalian DHFR is determined by subtle structural differences in the active site. The inhibitory mechanism involves the formation of a stable complex with the enzyme, preventing the binding of the natural substrate, DHF.
Interaction with Signaling Pathways (e.g., ERK1/2 phosphorylation)
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is crucial for regulating a multitude of cellular processes, including proliferation, differentiation, and survival. The activation of ERK1/2 occurs through a series of phosphorylation events, and its dysregulation is implicated in various diseases, notably cancer. researchgate.netnih.gov
A thorough review of the current scientific literature reveals no direct studies investigating the interaction of this compound with the ERK1/2 signaling pathway. While research has explored the impact of other compounds on ERK1/2 phosphorylation nih.gov, specific data on the mechanistic involvement of this compound in this signaling cascade is not available.
Role in Catalytic Processes (e.g., olefin epoxidation, CO2 conversion)
The application of chemical compounds as catalysts is a cornerstone of green chemistry and industrial synthesis. The unique structural features of this compound suggest its potential utility in various catalytic processes.
Olefin Epoxidation:
The epoxidation of olefins is a fundamental chemical transformation that yields epoxides, which are valuable intermediates in the synthesis of a wide array of chemical products. This reaction is often facilitated by metal-based catalysts. nih.gov Currently, there is no published research specifically detailing the use or mechanistic role of this compound as a catalyst in olefin epoxidation.
CO2 Conversion:
The conversion of carbon dioxide (CO2), an abundant greenhouse gas, into value-added chemicals is a significant area of research aimed at mitigating climate change and promoting sustainable chemistry. nih.govnih.govrsc.org One promising avenue is the synthesis of organic carbonates from CO2 and epoxides. nih.govnih.gov
Research into diazepane-based ligands has demonstrated their potential in this catalytic process. A notable study investigated nickel(II) complexes of diazepane-based N4 ligands for the conversion of atmospheric CO2 into organic carbonates. nih.gov Specifically, the ligand 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane, which is structurally analogous to this compound, formed a nickel(II) complex that effectively catalyzed the cycloaddition of CO2 to epoxides. nih.gov
These complexes demonstrated the ability to selectively capture CO2 from the air and facilitate its reaction with epoxides to form cyclic carbonates without the need for a co-catalyst. nih.gov The catalytic efficiency was significantly enhanced when using pure CO2, highlighting the potential of such systems. nih.gov Mechanistically, it is proposed that the nickel complex activates the epoxide, making it susceptible to nucleophilic attack by CO2.
The structural similarity between the studied ligand and this compound suggests that the latter could also serve as an effective ligand in metal-catalyzed CO2 conversion. The presence of the pyridinyl and diazepane moieties provides the necessary coordination sites for a metal center, which is crucial for catalytic activity.
Table 1: Catalytic Performance of a Structurally Similar Diazepane-Based Nickel(II) Complex in CO2 Conversion nih.gov
| Catalyst | Substrate | CO2 Source | Yield (%) | Turnover Number (TON) |
| Ni(L1)2 | Epoxide | 1 atm Air | 25 | 500 |
| Ni(L1)2 | Epoxide | 1 atm Pure CO2 | 89 | 1780 |
| (L1 = 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane) |
Structure Activity Relationship Sar Studies in Research Programs
Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Activity
The pyridine ring serves as a crucial interaction moiety for many biologically active compounds. Modifications to its substitution pattern, including the position of methyl groups and the introduction of halogens or other functional groups, have profound effects on the activity of pyridinyl-diazepane derivatives.
Influence of Methyl Substitution Position on Pyridine
The position of the methyl group on the pyridine ring is a key determinant of biological activity. In the parent compound, the methyl group is at the 4-position of the pyridine ring. Structure-activity relationship studies on related scaffolds, such as PPARγ modulators, have shown that the location of the pyridine nitrogen and its substituents significantly impacts potency. For instance, in one study, the replacement of a 2-pyridyl group with 3-pyridyl or 4-pyridyl analogs led to poor initial potency. nih.gov Unlike the 2-pyridine series where methyl substitution could be beneficial, the introduction of a methyl group onto 3- or 4-pyridine rings did not result in good in vitro potency, even though it improved membrane permeability. nih.gov This highlights that the electronic and steric effects of the methyl group are highly sensitive to its position relative to the ring nitrogen and the point of attachment to the diazepane scaffold. The 4-methylpyridine (B42270) isomer, also known as γ-picoline, is a basic compound whose electronic properties and lipophilicity are modulated by the methyl group, influencing how the molecule interacts with its biological target. hmdb.ca
Effect of Halogenation and Other Substitutions on Activity
The introduction of halogens and other functional groups to the pyridine ring has been explored to modulate activity. In studies of related PPARγ agonists, incorporating a chloro group at various positions on the pyridine ring did not lead to compounds with significant activity (EC₅₀ > 1 μM). nih.gov This suggests that for certain targets, halogenation of the pyridine moiety may not be a favorable strategy.
Conversely, other studies on different classes of pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogen atoms tend to decrease it. nih.gov For example, in a series of imidazo[4,5-b]pyridines, a bromo-substituted derivative showed moderate antiviral activity against the respiratory syncytial virus (RSV). The electronic nature of substituents on the pyridine ring can significantly alter the molecule's interaction with its target. Electron-withdrawing groups in the C4 position have been shown to inhibit certain chemical rearrangements, indicating their strong electronic influence. chemrxiv.org
Table 1: Impact of Pyridine Ring Substitution on In Vitro Potency of a Phenyl-Benzimidazole-Pyridine Scaffold
Data sourced from a study on PPARγ modulators, illustrating SAR trends for pyridine substitution. nih.gov
Modifications to the 1,4-Diazepane Ring and their Stereochemical Implications
The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, valued for its flexible seven-membered ring that can adopt various conformations to fit into binding sites. jocpr.com This conformational flexibility is also a source of stereochemical complexity that can be harnessed for improving activity and selectivity.
The diazepine (B8756704) ring typically adopts a non-planar conformation, often described as a twist-chair or boat-like shape. mdpi.com The specific conformation and the stereochemistry of substituents can be critical for biological activity. In the development of sigma receptor (σR) ligands, a series of diazepane-containing derivatives were designed through a "conformational expansion" approach, starting from piperidine-based compounds. nih.gov This strategy led to a new series with enhanced affinity for both σ1R and σ2R subtypes, demonstrating the value of the diazepane scaffold. nih.gov
Atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond, can also be a factor in diazepine derivatives, particularly in benzodiazepines, leading to separable, stable isomers with distinct biological activities. acs.org The stereospecific synthesis of diazepane analogs is therefore crucial. For some targets, the chirality of substituents on the diazepine ring is a key determinant of potency.
Linker Chemistry and its Influence on Binding Affinity
In the parent compound, the pyridine and diazepane rings are directly connected. However, SAR studies often explore the introduction of a linker between these two moieties or the addition of a linker from the diazepane ring to another pharmacophore. The nature, length, and rigidity of this linker can significantly influence binding affinity.
In a series of CCR5 antagonists based on a 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine scaffold, the three-carbon (propyl) linker between the piperidine (B6355638) (a six-membered analog of diazepane) and the amine was a key structural element. nih.gov Similarly, studies on N-arylpiperazine derivatives have investigated varying linker lengths connecting to pyridine and 2-pyridone cores to optimize affinity for α-adrenoceptors.
In the design of sigma receptor ligands, the N-4 position of the diazepane ring is often used as an attachment point for various substituted aryl or aroyl groups via a linker. nih.gov For example, a series of compounds where different aroyl groups were attached to the diazepane nitrogen showed that the nature of the aroyl group dramatically affected sigma receptor affinity. nih.gov This demonstrates that the diazepane can serve as a central scaffold, with the "linker" being the functionality at the N-4 position that projects a pharmacophore towards a specific region of the binding pocket.
Impact of Peripheral Substituents on Target Selectivity
Peripheral substituents, those not directly involved in the core linkage of the pyridine and diazepane rings, play a vital role in fine-tuning target selectivity. These substituents can be placed on either the pyridine ring or, more commonly, at the N-4 position of the diazepane ring.
In a study creating novel sigma receptor ligands, various substituents were introduced at the N-4 position of the diazepane ring. nih.gov The results showed that compounds with benzofurane and quinoline (B57606) substituents (2c, 3c, 2d, and 3d) achieved the highest affinity. nih.gov This indicates that these specific aromatic systems are optimal for interacting with the receptor's binding site. Furthermore, the addition of dimethyl groups to the terminal phenyl ring of the N-4 substituent also modulated activity and, in some cases, conferred significant antioxidant properties. nih.gov
Table 2: Sigma Receptor (σR) Affinity for N-4 Substituted Diazepane Derivatives
Data sourced from a study on novel 1,4-diazepane-based sigma ligands. nih.gov
This demonstrates that peripheral groups are not merely for adjusting physicochemical properties but are integral to achieving high-affinity and selective interactions with the biological target.
Computational SAR Studies (e.g., QSAR, 3D-QSAR)
Computational methods are indispensable tools for understanding and predicting the SAR of complex molecules like pyridinyl-diazepanes. Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate a compound's structural or physicochemical properties with its biological activity. ntnu.nonih.gov
While specific QSAR models for 1-(4-Methylpyridin-2-yl)-1,4-diazepane are not prominently published, studies on closely related structures provide valuable insights. For example, 3D-QSAR studies on benzodiazepines have been used to predict biological activity and have confirmed the importance of hydrophobic and polar functions for binding to the GABA-A receptor. nih.gov Similar studies on pyridine-3-carbonitriles have generated statistically significant 2D-QSAR models and 3D-pharmacophore hypotheses to guide the design of new vasorelaxant agents. rsc.org
In a study of novel diazepane-based sigma receptor ligands, molecular dynamics (MD) simulations were employed to complement experimental binding data. nih.govnih.gov The simulations confirmed a strong and stable interaction between the most potent compound and the active site of the σ1 receptor, providing a structural rationale for its high affinity. nih.govnih.gov These computational approaches, including CoMFA, CoMSIA, and molecular docking, allow researchers to visualize the binding modes of ligands and understand how steric, electronic, and hydrophobic fields contribute to activity, thereby guiding the rational design of more potent and selective analogs. nih.govnih.gov
Advanced Analytical Approaches for Research and Development
Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., LC-HRMS for research compounds)
The assessment of purity and the isolation of structurally similar analogues are critical steps in the characterization of newly synthesized chemical entities. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) stands as a cornerstone technique for these purposes.
For a compound like 1-(4-Methylpyridin-2-yl)-1,4-diazepane, an LC-HRMS method would be developed to separate the target compound from any starting materials, by-products, or degradation products. nih.gov The high resolving power of mass analyzers like Orbitrap or time-of-flight (TOF) allows for the determination of the exact molecular mass of the eluting compounds. nih.govuit.no This capability is crucial for confirming the elemental composition of the synthesized molecule and for identifying potential impurities, even those with the same nominal mass.
In a typical research setting, a reversed-phase HPLC method would be established. The choice of column, such as a C18, and the mobile phase composition would be optimized to achieve baseline separation of the target compound from its analogues. lcms.cz Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. nih.gov
The development of such methods involves a validation process to ensure their reliability. nih.gov Key validation parameters include selectivity, linearity, accuracy, precision, and the limit of quantification (LLOQ). nih.govresearchgate.net For instance, a method for analyzing related benzodiazepine (B76468) compounds demonstrated linearity over a range from the LLOQ to 1,000 pg/mg with high correlation coefficients (R² > 0.99). nih.gov
The data generated from LC-HRMS can be processed to create a detailed profile of the synthesized batch, ensuring that its purity meets the stringent requirements for subsequent in vitro and in vivo studies. Furthermore, this technique is invaluable for the isolation of analogues for further investigation, a process often required in structure-activity relationship (SAR) studies.
Table 1: Illustrative LC-HRMS Parameters for Analysis of Pyridine-Diazepane Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase |
| Flow Rate | 0.3 mL/min | To ensure optimal separation and peak shape |
| Gradient | 5% to 95% B over 10 minutes | To elute compounds with a wide range of polarities |
| Mass Spectrometer | Orbitrap or QTOF | High-resolution mass analysis |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate protonated molecular ions |
| Scan Mode | Full Scan (e.g., m/z 100-1000) | To detect all ions within a specified mass range |
Spectroscopic Techniques for Quantitative Analysis in Research
Spectroscopic methods are fundamental for the quantitative analysis of research compounds, providing insights into their concentration in various matrices. Techniques such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.
UV-Vis spectroscopy is a straightforward and robust method for quantification. researchgate.net A solution of this compound would be expected to exhibit characteristic absorption maxima due to its pyridine (B92270) and diazepane moieties. acs.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. youtube.com To perform quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. youtube.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important, as it can influence the absorption spectrum. researchgate.net
NMR spectroscopy, while primarily used for structural elucidation, can also be a powerful quantitative tool (qNMR). By integrating the signals of specific protons in the NMR spectrum and comparing them to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined. For this compound, the distinct signals of the methyl group protons or the aromatic protons on the pyridine ring could be used for quantification.
Infrared (IR) spectroscopy can also be adapted for quantitative purposes, particularly with Fourier-transform infrared (FTIR) spectrometers. youtube.com The intensity of specific vibrational bands, such as the C-N stretching of the diazepane ring or the ring vibrations of the pyridine moiety, can be correlated to the compound's concentration. nih.gov Similar to UV-Vis, this requires the creation of a calibration curve from standards of known concentrations. youtube.com
Table 2: Comparison of Spectroscopic Techniques for Quantitative Analysis
| Technique | Principle | Advantages | Considerations |
| UV-Vis Spectroscopy | Measures absorbance of light by the analyte. youtube.com | Simple, rapid, and cost-effective. | Requires a chromophore in the molecule; potential for interference from other absorbing species. |
| Quantitative NMR (qNMR) | Relates the integral of a specific resonance to concentration using an internal standard. | Highly accurate and precise; provides structural information simultaneously. | Requires a high-field NMR spectrometer; can be less sensitive than other methods. |
| FTIR Spectroscopy | Correlates the intensity of specific vibrational bands to concentration. youtube.com | Can be used for solid and liquid samples; provides functional group information. | Sample preparation can be critical; water can be a significant interference. youtube.com |
Biophysical Techniques for Ligand Binding and Interaction Studies (e.g., SPR, ITC)
Understanding how a research compound interacts with its biological target is a central goal of drug discovery. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on the kinetics and thermodynamics of these binding events. nih.govrsc.org
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures the binding of an analyte (in this case, this compound) to a target molecule that is immobilized on a sensor surface. nih.gov As the analyte flows over the sensor chip, binding to the target causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov SPR is particularly useful for its high sensitivity and ability to provide kinetic information. researchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target molecule in solution. wur.nl In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, and from this data, the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be determined. wur.nl This comprehensive thermodynamic profile provides deep insights into the forces driving the binding interaction.
For a novel compound like this compound, these techniques would be employed to characterize its interaction with a putative biological target. For example, if the compound is designed as a ligand for a specific receptor, SPR could be used to rapidly screen for binding and determine the kinetics of the interaction, while ITC would provide a detailed thermodynamic signature of the binding event. nih.gov
Table 3: Key Parameters Obtained from Biophysical Techniques
| Technique | Key Parameters Determined | Significance |
| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ) | Provides a measure of how quickly the ligand binds and dissociates from the target, and the overall strength of the interaction. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n) | Offers a complete thermodynamic profile of the binding event, revealing the driving forces behind the interaction. wur.nl |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Diversity
The development of new and efficient synthetic routes is paramount to expanding the chemical space of 1,4-diazepane derivatives and enabling the creation of more diverse and potent drug candidates. While established methods exist, the focus is shifting towards more atom-economical, stereoselective, and environmentally benign approaches.
One promising avenue is the use of N-propargylamines as versatile building blocks for the synthesis of 1,4-diazepane cores. rsc.org This approach offers high atom economy and shorter synthetic pathways, which are highly desirable in modern organic synthesis. rsc.org Another area of active research involves the use of heteropolyacids as efficient and reusable catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These catalysts have demonstrated the ability to promote reactions with high yields and short reaction times for a wide range of substrates. nih.gov
Furthermore, innovative strategies such as intramolecular C–N bond coupling reactions are being explored to construct the diazepine (B8756704) ring system. For instance, a facile synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. nih.gov This method allows for the creation of complex fused-ring systems under mild conditions. nih.gov The development of such novel synthetic methodologies will undoubtedly lead to the generation of a wider array of 1,4-diazepane analogs with unique substitution patterns and stereochemical configurations, providing a rich library of compounds for biological screening.
Deeper Mechanistic Investigations of Target Interactions
A thorough understanding of how 1,4-diazepane-based molecules interact with their biological targets at a molecular level is crucial for rational drug design and the development of more selective and potent inhibitors. While initial studies have identified promising therapeutic targets, future research will focus on elucidating the precise binding modes and mechanisms of action.
For example, certain 1,4-diazepane derivatives have been identified as factor Xa inhibitors with potent anticoagulant and antithrombotic activity. nih.gov Future investigations will likely employ techniques such as X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy to obtain detailed structural information of the drug-target complexes. This will allow for a precise mapping of the key interactions between the diazepane scaffold and the active site of the enzyme, guiding the design of next-generation inhibitors with improved affinity and selectivity.
Similarly, the discovery of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation presents a promising therapeutic strategy for Alzheimer's disease. uwaterloo.ca Deeper mechanistic studies are needed to understand how these compounds interfere with the Aβ aggregation pathway. This could involve investigating their effects on different Aβ oligomers and fibril formation, as well as their ability to modulate other pathological processes in the disease cascade. uwaterloo.ca
Integration of Artificial Intelligence and Machine Learning in Diazepane Design
Development of Advanced Analytical Tools for Complex System Characterization
The accurate and sensitive detection and quantification of 1,4-diazepane derivatives and their metabolites in complex biological matrices are essential for preclinical and clinical studies. The development of advanced analytical tools is crucial to meet the demands of modern drug development.
High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are powerful techniques for the analysis of diazepane-related compounds. researchgate.netredalyc.org Solid-phase extraction (SPE) is often employed as a sample pre-concentration and clean-up step to enhance the sensitivity and selectivity of the analysis, particularly for samples with low analyte concentrations, such as environmental water samples. researchgate.netredalyc.org
In recent years, high-resolution mass spectrometry (HRMS) has emerged as a valuable tool for the comprehensive screening and identification of novel psychoactive substances, including designer benzodiazepines. nih.gov The ability of HRMS to provide accurate mass measurements facilitates the identification of unknown compounds and their metabolites. The development of automated and efficient retrospective data analysis workflows for HRMS data will be instrumental in monitoring the emergence of new diazepane derivatives and understanding their metabolic fate. nih.gov
Role of Diazepane Scaffolds in Emerging Research Fields
The versatility of the diazepine scaffold extends beyond traditional therapeutic areas, with emerging applications in fields such as catalysis and chemical biology. The unique seven-membered ring structure of diazepines allows for the creation of ligands that can coordinate with a variety of metal ions, making them attractive candidates for the development of novel catalysts.
In chemical biology, diazepine-based compounds can serve as valuable molecular probes to investigate complex biological processes. For instance, photo-switchable diazepine derivatives could be designed to allow for the light-induced control of biological activity, providing a powerful tool for studying cellular signaling pathways with high spatial and temporal resolution.
The diazepine scaffold is considered a "privileged structure" in drug design, meaning it can serve as a template for the development of ligands for a wide range of biological targets. nih.gov This has been demonstrated by the successful development of diazepine-based inhibitors for various enzymes and their activity as ligands for G-protein coupled receptors (GPCRs). nih.gov The exploration of the diazepine scaffold in emerging research fields is expected to uncover new and exciting applications for this versatile heterocyclic system.
Q & A
Q. What are the primary synthetic routes for 1-(4-Methylpyridin-2-yl)-1,4-diazepane, and how can reaction efficiency be optimized?
Methodological Answer: Synthetic routes typically involve nucleophilic substitution or coupling reactions between pyridine derivatives and diazepane precursors. To optimize efficiency:
- Use factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .
- Apply orthogonal experimental design to reduce trial numbers while maximizing data robustness .
- Monitor reaction progress via real-time spectroscopic techniques (e.g., NMR or FTIR) to adjust conditions dynamically .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regiochemistry and purity. Compare experimental shifts with computational predictions (DFT calculations) to resolve ambiguities .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-N stretches in diazepane rings) and cross-reference with computational vibrational spectra .
- Data Interpretation: Apply multivariate analysis to correlate spectral data with structural features, ensuring reproducibility across batches .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and intermediates. Validate predictions with kinetic experiments (e.g., Arrhenius plots) .
- Machine Learning (ML): Train ML models on existing reaction datasets to predict regioselectivity or side-product formation. Integrate experimental feedback to refine algorithms iteratively .
- Hybrid Workflow: Combine computational screening (e.g., COMSOL Multiphysics simulations) with high-throughput experimentation to narrow optimal conditions .
Q. How should researchers design experiments to investigate the catalytic activity of this compound derivatives under varying conditions?
Methodological Answer:
- Quasi-Experimental Design: Include control groups (e.g., unmodified diazepane) and experimental groups (derivatives with substituents at the 4-methylpyridin-2-yl position) to isolate catalytic effects .
- Response Surface Methodology (RSM): Optimize variables (pH, temperature, substrate concentration) using central composite design to model catalytic efficiency .
- In Situ Monitoring: Deploy electrochemical or spectroscopic probes (e.g., in situ UV-Vis) to track reaction kinetics and intermediate formation .
Q. How can contradictory data in the literature regarding the stability of this compound under acidic conditions be resolved?
Methodological Answer:
- Systematic Replication: Reproduce experiments under standardized conditions (e.g., fixed ionic strength, inert atmosphere) to isolate variables causing discrepancies .
- Advanced Characterization: Use X-ray crystallography or dynamic light scattering (DLS) to detect structural changes or aggregation not evident in routine assays .
- Meta-Analysis: Apply statistical tools (e.g., Bayesian inference) to reconcile conflicting results by weighting data based on experimental rigor .
Data Analysis and Optimization Strategies
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC) .
- Bootstrap Resampling: Estimate confidence intervals for EC/IC values to account for biological variability .
- Sensitivity Analysis: Identify outliers using Grubbs' test and validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Experimental Design Tables
Table 1: Example of a 2 Factorial Design for Reaction Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst Loading | 1 mol% | 5 mol% |
| Solvent | DCM | THF |
Table 2: Key Parameters for Hybrid Computational-Experimental Workflows
| Parameter | Computational Method | Experimental Validation |
|---|---|---|
| Transition State Energy | DFT (B3LYP/6-31G*) | Kinetic Isotope Effect (KIE) Studies |
| Solvent Effects | COSMO-RS | Solvent Screening via HPLC |
| Reactivity Prediction | ML (Random Forest) | High-Throughput Reactor Trials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
